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Introduction

Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent
analgesic and anti-inflammatory properties.[1][2] It functions as a preferential COX-2 inhibitor
and uniquely inhibits bradykinin-induced pain responses.[1][3] To ensure rapid onset of
therapeutic action, immediate-release tablets are a preferred dosage form. The formulation of
such tablets critically relies on the use of superdisintegrants, which facilitate rapid tablet
breakup in the gastrointestinal tract, leading to faster drug dissolution and absorption.[4]

This document provides detailed application notes and protocols for the formulation and
evaluation of Zaltoprofen immediate-release tablets, with a specific focus on the role and
application of various superdisintegrants. The methodologies and data presented are compiled
from multiple research studies to provide a comprehensive guide for formulation scientists.

Materials and Methods
Materials
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Ingredient Supplier/Source Purpose
Gift sample from Intas
Pharmaceuticals Ltd., ) )
_ _ Active Pharmaceutical
Zaltoprofen Ahmedabad, Gujarat, India[1]

or IPCA Pharmaceutical Ltd.,
Mumbai, India[5]

Ingredient (API)

Microcrystalline Cellulose
(MCC)

Himedia Laboratories, India[6]

Diluent/Binder

Croscarmellose Sodium

Superdisintegrant

Sodium Starch Glycolate
(Explotab, Primojel)

Superdisintegrant

Crospovidone

Superdisintegrant

Solutab

Superdisintegrant

Plantago ovata

Natural Superdisintegrant

Mannitol - Sweetener/Diluent
Magnesium Stearate Nice chemicals Ltd.[6] Lubricant

Talc - Glidant

Povidone (PVP K30) - Binder

Isopropyl Alcohol (IPA)

Granulating Fluid

Phosphate Buffer (pH 6.8)

Dissolution Medium

Equipment
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Equipment

Purpose

Rotary Tablet Compression Machine

Tablet Compression

USP Type Il Dissolution Test Apparatus (Paddle)

In-vitro Dissolution Studies

Monsanto Hardness Tester

Hardness Testing

Roche Friabilator

Friability Testing

Vernier Caliper

Thickness Measurement

FTIR Spectrophotometer

Drug-Excipient Compatibility Studies

UV-Visible Spectrophotometer

Drug Content and Dissolution Analysis

Tablet Disintegration Test Apparatus

Disintegration Time Measurement

Sieve Shaker with set of sieves

Particle Size Separation

Digital Weighing Balance

Weighing of Ingredients

Stability Chamber

Stability Studies

Experimental Protocols

Formulation of Zaltoprofen Immediate-Release Tablets

Two primary methods are employed for the formulation of Zaltoprofen immediate-release

tablets: Direct Compression and Wet Granulation.

This method is suitable for drugs with good flowability and compressibility.

 Sifting: Accurately weigh Zaltoprofen, superdisintegrants (e.g., Croscarmellose sodium,

Sodium starch glycolate, Crospovidone), and other excipients like microcrystalline cellulose

and pass them through a 40 or 60 mesh sieve to ensure uniform particle size.[5][6]

e Blending: Transfer the sifted materials to a suitable blender (e.g., glass mortar or a V-

blender) and mix for 15 minutes to achieve a homogenous blend.[6]

o Lubrication: Add the lubricant (Magnesium stearate) and glidant (Talc) to the blend and mix

for an additional 5 minutes.[6]
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o Compression: Compress the final blend into tablets using a rotary tablet compression
machine with appropriate punches.[6]

This method is employed to improve the flow and compression characteristics of the powder
blend.

Sifting and Dry Mixing: Sift the accurately weighed Zaltoprofen, superdisintegrant, and other
intra-granular excipients through a suitable sieve and mix them thoroughly.

» Binder Preparation: Prepare the binder solution by dissolving a binder like Povidone (PVP
K30) in a suitable solvent such as Isopropyl Alcohol (IPA).[7]

e Granulation: Add the binder solution to the dry mix with continuous mixing until a coherent
mass is formed.

o Wet Screening: Pass the wet mass through a sieve to form granules.

e Drying: Dry the wet granules in a tray dryer or a fluidized bed dryer at an appropriate
temperature until the desired moisture content is achieved.

e Dry Screening: Pass the dried granules through a smaller mesh sieve to obtain uniform
granule size.

o Lubrication: Add the extra-granular excipients, including the lubricant and glidant, to the dried
granules and blend.

o Compression: Compress the lubricated granules into tablets using a rotary tablet
compression machine.

Evaluation of Pre-Compression Parameters

To ensure the suitability of the powder blend for compression, the following parameters are
evaluated:

» Angle of Repose: Determines the flow properties of the powder.

» Bulk Density and Tapped Density: Used to assess the packing characteristics of the blend.
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Carr's Index and Hausner's Ratio: Calculated from bulk and tapped densities to predict the
flowability and compressibility of the powder.

Evaluation of Post-Compression Parameters (Tablet
Characterization)

The prepared tablets are evaluated for the following quality control parameters:

Place a tablet randomly selected from the batch in the Monsanto hardness tester.

Apply pressure until the tablet breaks.

Record the force required to break the tablet in kg/cm 2.

Repeat the test for a sufficient number of tablets (typically 6-10) to calculate the average
hardness.

Weigh a specific number of tablets (usually 20) and record the initial weight (W _initial).

Place the tablets in the Roche friabilator.

Rotate the friabilator at 25 rpm for 4 minutes (100 revolutions).

Remove the tablets, de-dust them, and record the final weight (W_final).

Calculate the percentage friability using the formula: % Friability = [(W _initial - W_final) /
W_initial] x 100 A friability of less than 1% is generally considered acceptable.

Individually weigh 20 tablets and calculate the average weight.

Compare the individual weights to the average weight.

The percentage deviation of each tablet from the average weight should be within the
pharmacopoeial limits.

Place one tablet in each of the six tubes of the disintegration test apparatus.
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o Use distilled water or a specified buffer (e.g., pH 6.8 phosphate buffer) as the immersion
fluid, maintained at 37 £ 2°C.[1]

» Operate the apparatus and record the time taken for all the tablets to disintegrate completely.
e Use a USP Type Il (paddle) dissolution apparatus.

e The dissolution medium is typically 900 ml of pH 6.8 phosphate buffer, maintained at 37 +
0.5°C.[6][8]

o Set the paddle rotation speed to 50 rpm.[1][6]
e Place one tablet in each dissolution vessel.

» Withdraw aliquots (e.g., 5 ml) of the dissolution medium at specified time intervals (e.g., 5,
10, 15, 20, 30, and 45 minutes).[1][6]

» Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

« Filter the samples and analyze the drug content using a UV-Visible spectrophotometer at the
appropriate wavelength (e.g., 340 nm for Zaltoprofen in phosphate buffer).[1]

o Calculate the cumulative percentage of drug release at each time point.

Data Presentation

The following tables summarize the quantitative data from various studies on the formulation of
Zaltoprofen immediate-release tablets.

Table 1: Formulation Composition of Zaltoprofen Immediate-Release Tablets
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Concentrati
. . on of . . .
Formulation Zaltoprofen Superdisint L. Diluent/Bin Lubricant/G
Superdisint ]
Code (mg) egrant der lidant
egrant (%
wiw)
Mg. Stearate,
F1-F3[6] 80 Explotab 2,4,6 MCC
Talc
. Mg. Stearate,
F4-F6[6] 80 Primojel 2,4,6 MCC
Talc
Mg. Stearate,
F7-F9[6] 80 Solutab 2,4,6 MCC
Talc
] MCC, Mg. Stearate,
F1-F3[9] 80 Crospovidone 2, 3,4
Lactose SLS
) MCC, Mg. Stearate,
F4-F6[9] 80 Copovidone 2,3,4
Lactose SLS
Plantago MCC, Mg. Stearate,
F7-F9[9] 80 2,3,4
ovata Lactose SLS
Different
Croscarmello ] Mg. Stearate,
F1-F15[1] 80 ) Varied grades of
se Sodium Talc
MCC

Table 2: Comparative Evaluation of Tablet Properties
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. Superdisint L . . In-Vitro
Formulation Hardness ( Friability Disintegrati
egrant (% ) Drug
Code kg/cm 2) (%) on Time
wiw) Release (%)
. 99.56% in 30
F8[6] Solutab (4%) 2 min _
min
Croscarmello 0.425 £ 25.02 + 98.89% in 45
F14[1] _ 5.83 + 0.556 _
se Sodium 0.0029 0.0028 sec min
Plantago 98.9% in 30
F6[9] 45 + 0.4 sec ]
ovata (3%) min
Crospovidone 100.89% in
F3[5] .
(8%) 15 min
Sodium
Starch 100.31% in
F6[5] :
Glycolate 15 min
(8%)

Note: '-' indicates data not available in the cited source.

Visualization of Experimental Workflow and

Relationships
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Caption: Experimental workflow for the formulation and evaluation of immediate-release
tablets.
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Tablet Properties

Disintegration Time
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Dissolution Rate

Formulation Variables

Superdisintegrant Type
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Caption: Relationship between superdisintegrant properties and tablet performance.

Conclusion

The selection of an appropriate superdisintegrant and its concentration is a critical factor in the
development of Zaltoprofen immediate-release tablets. The direct compression method is a
common and efficient technique for tablet manufacturing. As evidenced by the compiled data,
superdisintegrants like Solutab, Croscarmellose sodium, and Crospovidone have been shown
to produce tablets with rapid disintegration and high drug release rates. The provided protocols
and data serve as a valuable resource for the systematic formulation and development of
robust Zaltoprofen immediate-release tablets, ensuring rapid therapeutic effect and patient

compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Zaltoprofen Immediate-Release Tablets with Superdisintegrants]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1682368#formulation-of-
zaltoprofen-immediate-release-tablets-with-superdisintegrants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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